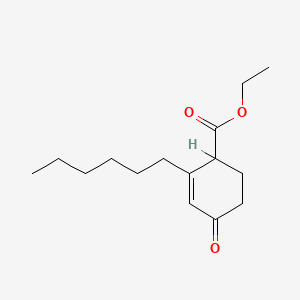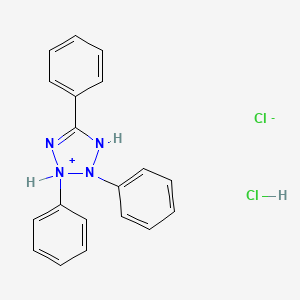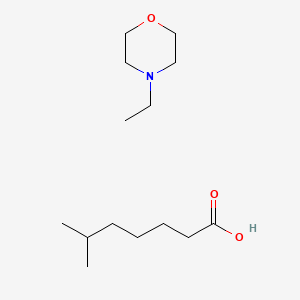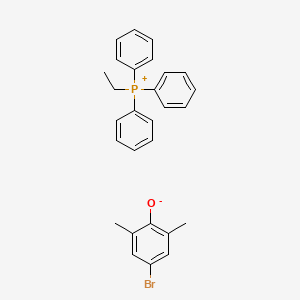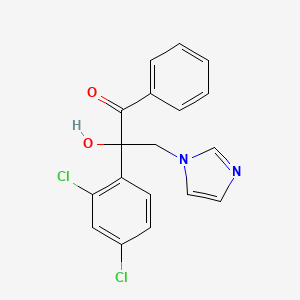
1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanona, 2-(2,4-diclorofenil)-2-hidroxi-3-(1H-imidazol-1-il)-1-fenil- es un compuesto químico con la fórmula molecular C12H10Cl2N2O. Se caracteriza por su estructura única, que incluye un esqueleto de propanona sustituido con grupos diclorofenil, hidroxi, imidazolil y fenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Propanona, 2-(2,4-diclorofenil)-2-hidroxi-3-(1H-imidazol-1-il)-1-fenil- típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción de 2,4-diclorobenzaldehído con imidazol en presencia de una base para formar un intermedio, que luego se somete a reacciones adicionales para introducir los grupos hidroxi y fenil .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. Los detalles específicos de los métodos de producción industrial suelen ser propietarios y pueden variar entre los fabricantes .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Propanona, 2-(2,4-diclorofenil)-2-hidroxi-3-(1H-imidazol-1-il)-1-fenil- se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxi se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Sustitución: El grupo diclorofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-Propanona, 2-(2,4-diclorofenil)-2-hidroxi-3-(1H-imidazol-1-il)-1-fenil- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se está investigando su posible uso como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-Propanona, 2-(2,4-diclorofenil)-2-hidroxi-3-(1H-imidazol-1-il)-1-fenil- implica su interacción con dianas moleculares y vías específicas. Se sabe que el anillo de imidazol interactúa con enzimas y receptores, potencialmente inhibiendo su actividad. Esto puede conducir a diversos efectos biológicos, como la actividad antimicrobiana. Las dianas moleculares y vías exactas implicadas aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos Similares
1-Propanona, 1-(2,4-diclorofenil)-2-(1H-imidazol-1-il): Este compuesto es estructuralmente similar pero carece de los grupos hidroxi y fenil.
2-(2,4-Diclorofenil)-2-hidroxi-1-fenil-1-propanona: Estructura similar pero sin el anillo de imidazol.
Singularidad
1-Propanona, 2-(2,4-diclorofenil)-2-hidroxi-3-(1H-imidazol-1-il)-1-fenil- es única debido a su combinación de grupos funcionales, que le confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
107659-26-7 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O2 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-14-6-7-15(16(20)10-14)18(24,11-22-9-8-21-12-22)17(23)13-4-2-1-3-5-13/h1-10,12,24H,11H2 |
Clave InChI |
BFTCKWLYJYEVHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




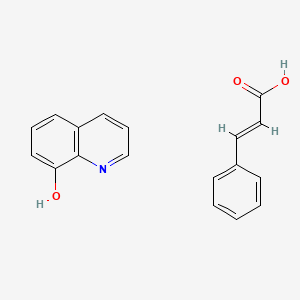
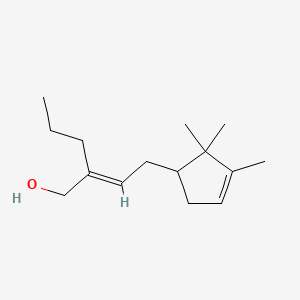
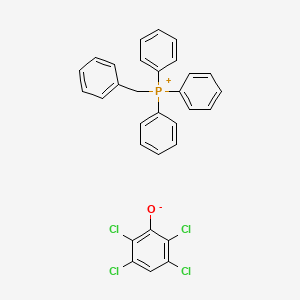

![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)

